An In-depth Technical Guide to 1-Methoxy-3-phenoxybenzene: Molecular Structure and Weight
An In-depth Technical Guide to 1-Methoxy-3-phenoxybenzene: Molecular Structure and Weight
Introduction
1-Methoxy-3-phenoxybenzene, also known by synonyms such as 3-phenoxyanisole and m-methoxyphenyl phenyl ether, is an aromatic ether with the chemical formula C₁₃H₁₂O₂.[1][2][3] This compound serves as a crucial building block and intermediate in the synthesis of more complex organic molecules.[2] Its utility spans various research and development sectors, including pharmaceuticals and agricultural chemicals, where its specific arrangement of functional groups influences biological activity and chemical reactivity.[2][4] This guide provides a detailed technical overview of its molecular structure, molecular weight, and the analytical methodologies employed for its characterization, tailored for researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
The structure of 1-methoxy-3-phenoxybenzene consists of a central benzene ring substituted with a methoxy group (-OCH₃) and a phenoxy group (-OC₆H₅) at positions 1 and 3, respectively. This arrangement of a phenyl ether and a methyl ether on the same aromatic core imparts a unique combination of polarity and hydrophobicity.
The molecule's geometry is non-planar due to the rotational freedom of the ether linkages. The presence of two ether oxygen atoms introduces polar character, making them potential hydrogen bond acceptors.[5] However, the two bulky aromatic rings dominate the structure, resulting in poor aqueous solubility and a preference for organic solvents like DMSO.[1][5]
Structural Representation:
A 2D representation of 1-Methoxy-3-phenoxybenzene.
Key Physicochemical Data
A summary of the core physicochemical properties is presented below, providing essential data for experimental design and computational modeling.
| Property | Value | Source(s) |
| IUPAC Name | 1-methoxy-3-phenoxybenzene | [1][3] |
| CAS Number | 1655-68-1 | [1][2][3][6] |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3] |
| Average Molecular Weight | 200.23 g/mol | [1][2][3] |
| Monoisotopic Mass | 200.0837 Da | [1][3] |
| Density | 1.088 g/cm³ | [5][7] |
| Boiling Point | 294.1 °C at 760 mmHg | [5][7] |
| Flash Point | 115.7 °C | [5][7] |
| Solubility | Soluble in DMSO; Insoluble in water | [1][5] |
| LogP | 3.4 - 3.9 | [3][5][6] |
Molecular Weight Determination
The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in synthesis and for structural elucidation. It is expressed in two primary forms: the average molecular weight and the monoisotopic mass.
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Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the isotopes of each element in the molecule. For C₁₃H₁₂O₂, this value is approximately 200.23 g/mol .[1][2][3] It is the relevant value for macroscopic calculations involving bulk material.
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Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). The monoisotopic mass of 1-methoxy-3-phenoxybenzene is 200.0837 Da.[1][3] This is the value that is precisely measured by high-resolution mass spectrometry.
Experimental Verification: Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound. The causality behind this choice lies in its ability to measure the mass-to-charge ratio (m/z) of ionized molecules with high precision.
In a typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-methoxy-3-phenoxybenzene, the molecule is ionized, most commonly via electron ionization (EI). This process generates a molecular ion (M⁺), whose m/z value corresponds to the molecular weight. For this compound, the molecular ion peak is observed at an m/z of 200, confirming its mass.[3] Furthermore, the fragmentation pattern produced during ionization provides structural information that serves as a molecular fingerprint, validating the identity of the compound.
Workflow for Structural and Molecular Weight Characterization
A robust, self-validating workflow is essential for the unambiguous characterization of a chemical entity like 1-methoxy-3-phenoxybenzene. The following diagram and protocol outline a standard procedure that integrates chromatographic separation with spectroscopic analysis.
Caption: Workflow for the characterization of 1-methoxy-3-phenoxybenzene.
Protocol: GC-MS Analysis
This protocol describes a standard method for confirming the identity and purity of 1-methoxy-3-phenoxybenzene.
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Sample Preparation: Accurately weigh approximately 1 mg of the 1-methoxy-3-phenoxybenzene sample and dissolve it in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL solution.
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Instrument Setup:
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Gas Chromatograph (GC): Equip with a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for instance, starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.
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Injector: Set to 250 °C in splitless mode.
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Mass Spectrometer (MS): Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in full scan mode over a mass range of m/z 40-400.
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-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
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Data Acquisition: The GC separates the sample components based on their boiling points and interactions with the column's stationary phase. As 1-methoxy-3-phenoxybenzene elutes from the column, it enters the MS detector.
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Data Analysis (Self-Validation):
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Retention Time: Note the retention time of the primary peak. This should be consistent across runs.
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Mass Spectrum: Extract the mass spectrum of the main peak.
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Molecular Ion: Verify the presence of the molecular ion peak at m/z 200.[3]
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Fragmentation Pattern: Analyze the key fragment ions. Common fragments for diaryl ethers include ions corresponding to the phenoxy group (m/z 93) and the methoxyphenyl group (m/z 107/108).
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Database Comparison: The trustworthiness of the identification is established by comparing the acquired spectrum against an authoritative spectral library, such as the NIST Mass Spectral Library. A high match score provides strong confirmation of the compound's identity.
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Conclusion
1-Methoxy-3-phenoxybenzene is a well-defined aromatic compound with a molecular formula of C₁₃H₁₂O₂ and an average molecular weight of 200.23 g/mol .[1][2][3] Its structure, featuring a methoxy and a phenoxy group in a meta-arrangement on a benzene ring, is readily confirmed using standard analytical techniques. The definitive method for determining its molecular weight and verifying its structure is mass spectrometry, which identifies the precise molecular ion peak and a characteristic fragmentation pattern. The robust workflow detailed in this guide provides a reliable framework for researchers to ensure the identity and purity of this important chemical intermediate, underpinning the scientific integrity of its application in further research and development.
References
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PubChem. (n.d.). 1-Methoxy-3-phenoxybenzene. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Benzene, 1-methoxy-3-phenoxy-. Retrieved from [Link]
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Chemsrc. (2025, August 26). Benzene,1-methoxy-3-phenoxy-. Retrieved from [Link]
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LookChem. (n.d.). 1-Methoxy-3-phenoxybenzene. Retrieved from [Link]
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